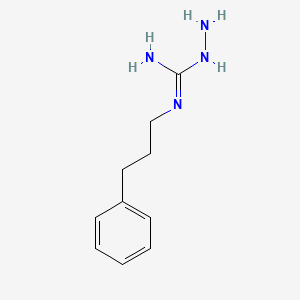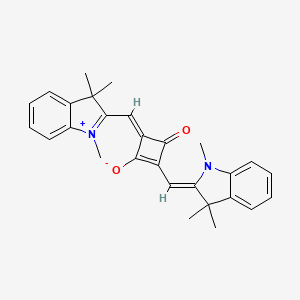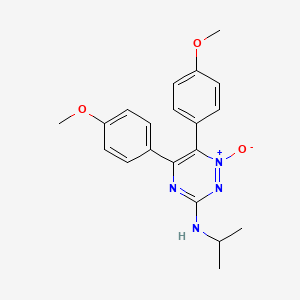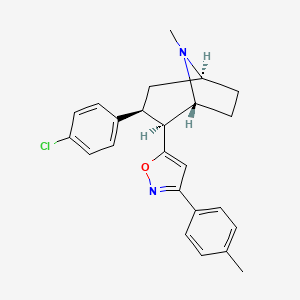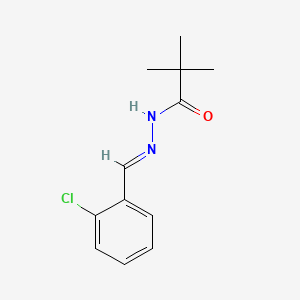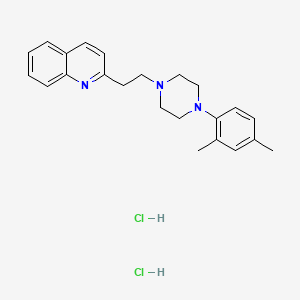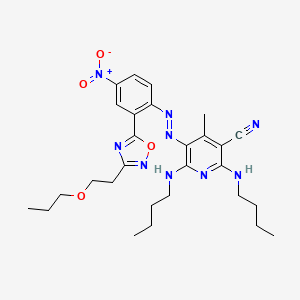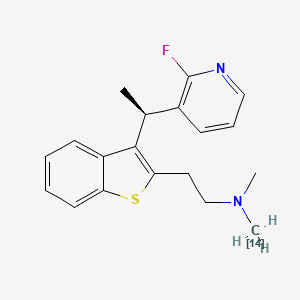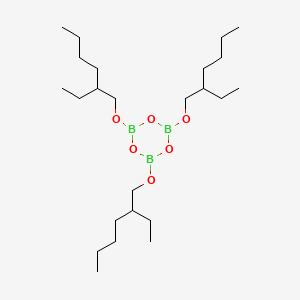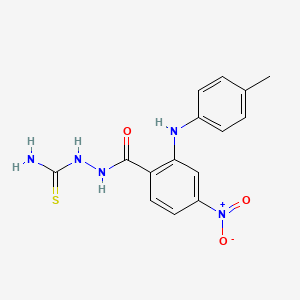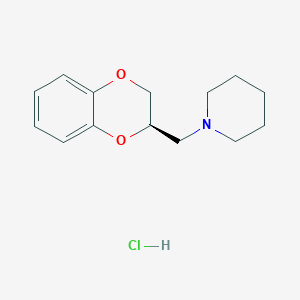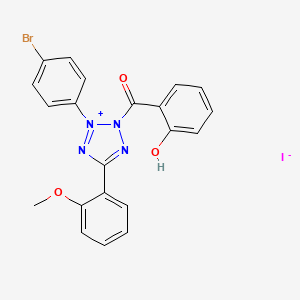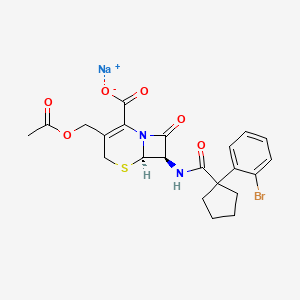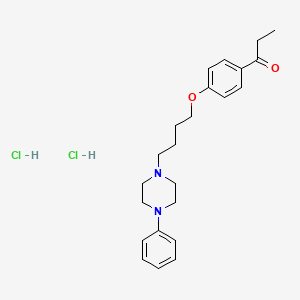
Propiophenone, 4'-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2O2 and a molecular weight of 439.4184 . This compound is known for its significant pharmacological properties, particularly in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride involves multiple steps. One common synthetic route includes the reaction of various substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its potential antibacterial and anticancer properties.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound forms an enzyme-inhibitor complex, which competitively inhibits the target enzyme .
Comparación Con Compuestos Similares
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride can be compared with other similar compounds, such as:
N-(substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides: These compounds also exhibit significant pharmacological properties, including enzyme inhibition and low cytotoxicity.
1-[2-Hydroxy-4-[4-(4-phenyl-1-piperazinyl)butoxy]-3-propylphenyl]ethanone dihydrochloride: This compound shares structural similarities and is used in similar research applications.
Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride stands out due to its unique combination of pharmacological properties and potential therapeutic applications.
Propiedades
Número CAS |
65976-26-3 |
|---|---|
Fórmula molecular |
C23H32Cl2N2O2 |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
1-[4-[4-(4-phenylpiperazin-1-yl)butoxy]phenyl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-2-23(26)20-10-12-22(13-11-20)27-19-7-6-14-24-15-17-25(18-16-24)21-8-4-3-5-9-21;;/h3-5,8-13H,2,6-7,14-19H2,1H3;2*1H |
Clave InChI |
FPMLIKQEMJIXTC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OCCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


